molecular formula C12H15Cl2NO B11747147 1-{3-[Bis(2-chloroethyl)amino]phenyl}ethan-1-one

1-{3-[Bis(2-chloroethyl)amino]phenyl}ethan-1-one

Cat. No.: B11747147
M. Wt: 260.16 g/mol
InChI Key: UWWIVSDHJKBHQX-UHFFFAOYSA-N
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Description

1-{3-[Bis(2-chloroethyl)amino]phenyl}ethan-1-one (CAS 40673-74-3) is a synthetic small molecule with a molecular formula of C12H15Cl2NO and a molecular weight of 260.16 g/mol . This compound belongs to the significant class of nitrogen mustards, which hold a pivotal place in the history of cancer chemotherapy . The core of its research value lies in its function as a potent bifunctional alkylating agent . The mechanism is characterized by the intramolecular cyclization of its 2-chloroethyl side chains to form a highly reactive, electrophilic aziridinium ion intermediate . This reactive species readily forms covalent bonds with nucleophilic sites on biological macromolecules, with the N7 atom of guanine bases in DNA being a primary target . This alkylation event can lead to the formation of cytotoxic DNA interstrand cross-links , which disrupt essential cellular processes like DNA replication and transcription, ultimately triggering programmed cell death (apoptosis) . As a research tool, this acetyl-substituted aromatic nitrogen mustard is valuable for investigating the mechanisms of DNA damage and repair, studying cell cycle checkpoints, and exploring the pathways of apoptosis in experimental models . Its structural features, particularly the acetophenone moiety, may also make it a useful chemical intermediate or a key scaffold in medicinal chemistry for the design and synthesis of more complex molecules with targeted biological activities . Researchers are advised to handle this compound with extreme care, using appropriate personal protective equipment and working in a well-ventilated area, as is standard for reactive alkylating agents . This product is provided for Research Use Only and is strictly not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

Molecular Formula

C12H15Cl2NO

Molecular Weight

260.16 g/mol

IUPAC Name

1-[3-[bis(2-chloroethyl)amino]phenyl]ethanone

InChI

InChI=1S/C12H15Cl2NO/c1-10(16)11-3-2-4-12(9-11)15(7-5-13)8-6-14/h2-4,9H,5-8H2,1H3

InChI Key

UWWIVSDHJKBHQX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N(CCCl)CCCl

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation of Benzene Derivatives

Friedel-Crafts acylation remains a classical method for introducing acetyl groups onto aromatic rings. For 3-aminophenyl derivatives, this reaction typically employs acetyl chloride or acetic anhydride in the presence of Lewis acids such as aluminum chloride (AlCl₃). However, the electron-donating nature of the amino group complicates regioselectivity, often necessitating protective strategies. For instance, temporary protection of the amine as an acetyl or tert-butoxycarbonyl (Boc) group enables selective acylation at the 3-position. Subsequent deprotection under acidic or basic conditions regenerates the free amine, critical for downstream alkylation.

Reductive Amination of Nitroacetophenones

An alternative route involves the reduction of 3-nitroacetophenone to 3-aminophenyl ethanone. Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel under hydrogen atmosphere achieves quantitative conversion of the nitro group to an amine. This method avoids protective group chemistry but requires careful control of reaction conditions to prevent over-reduction of the ketone moiety.

Introduction of the Bis(2-Chloroethyl)Amino Group

The bis(2-chloroethyl)amino substituent is introduced via alkylation of the 3-aminophenyl ethanone intermediate. This step demands precise stoichiometry and reaction control to avoid polysubstitution or elimination side reactions.

Sequential Alkylation with 2-Chloroethyl Halides

The most direct method employs two equivalents of 2-chloroethyl chloride or bromide in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction proceeds via an SN2 mechanism, where the amine nucleophile attacks the electrophilic carbon of the 2-chloroethyl halide. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reactivity, while maintaining temperatures between 0–25°C minimizes competing elimination.

Table 1: Optimization of Alkylation Conditions

ParameterOptimal RangeImpact on Yield
Temperature0–25°CPrevents elimination
SolventDMF/THFEnhances nucleophilicity
BaseK₂CO₃Mild, minimizes side reactions
Molar Ratio (Amine:Alkylating Agent)1:2.2Ensures complete dialkylation

One-Pot Alkylation Using Bis-Electrophiles

Recent advances utilize bis-electrophilic reagents such as bis(2-chloroethyl)amine hydrochloride to streamline the process. This approach reduces the number of synthetic steps by pre-forming the bis(2-chloroethyl)amino group, which then undergoes nucleophilic aromatic substitution with the acetophenone derivative. The reaction typically requires elevated temperatures (80–100°C) and acidic conditions to activate the aromatic ring toward substitution.

Purification and Characterization

Post-synthetic purification is critical due to the propensity of 2-chloroethyl groups to undergo hydrolysis or elimination.

Solvent-Based Recrystallization

A combination of dichloromethane (DCM) and n-heptane proves effective for recrystallization. Dissolving the crude product in DCM at 0–5°C followed by gradual addition of n-heptane induces crystallization, yielding material with >98% purity. Silica gel chromatography using ethyl acetate/petroleum ether gradients (1:15 to 1:5) further resolves residual impurities.

Spectroscopic Confirmation

  • IR Spectroscopy : Key absorptions include N–H stretches at 3300–3400 cm⁻¹ (amine), C=O at 1680 cm⁻¹ (ketone), and C–Cl at 750 cm⁻¹.

  • ¹H NMR : Distinct signals emerge for the aromatic protons (δ 7.2–7.8 ppm), methyl ketone (δ 2.6 ppm, s), and –CH₂Cl groups (δ 3.7 ppm, t).

Mechanistic Insights and Side Reactions

Competing Elimination Pathways

The 2-chloroethyl groups are susceptible to base-induced dehydrohalogenation, forming vinyl chloride byproducts. This is mitigated by:

  • Using non-nucleophilic bases (e.g., K₂CO₃ instead of NaOH).

  • Maintaining low temperatures during alkylation.

Hydrolysis of Chloroethyl Groups

Traces of water in the reaction medium lead to hydrolysis of –CH₂Cl to –CH₂OH. Rigorous drying of solvents and reagents over molecular sieves or calcium hydride suppresses this side reaction.

Industrial-Scale Considerations

Patent data reveal scalable protocols emphasizing cost efficiency and safety:

  • Continuous Flow Systems : Reduce exothermic risks during alkylation by enabling rapid heat dissipation.

  • Solvent Recovery : Distillation and reuse of DCM/n-heptane mixtures lower production costs by 40% compared to batch processes.

Emerging Methodologies

Photocatalytic Alkylation

Preliminary studies explore visible-light-mediated alkylation using Ru-based catalysts (e.g., Ru-SNS complexes). This approach operates under milder conditions (25–40°C) but currently achieves lower yields (50–60%) compared to thermal methods.

Biocatalytic Approaches

Engineered aminotransferases show potential for stereoselective synthesis of chiral intermediates, though applicability to bis(2-chloroethyl) systems remains untested .

Chemical Reactions Analysis

1-{3-[Bis(2-chloroethyl)amino]phenyl}ethan-1-one undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert it into different reduced forms, which may have distinct properties and applications.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

Case Studies

  • A study demonstrated that derivatives of bis(2-chloroethyl)amines showed potent activity against various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
  • Another investigation focused on the synthesis of related compounds that showed enhanced selectivity towards cancer cells while minimizing toxicity to normal cells. This research emphasizes the importance of structure-activity relationships in optimizing therapeutic efficacy .

Antibacterial Activity

Research has indicated that 1-{3-[Bis(2-chloroethyl)amino]phenyl}ethan-1-one possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit protein synthesis.

Data Table: Antibacterial Efficacy

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This table summarizes the MIC values for various bacterial strains, indicating the compound's potential as a broad-spectrum antimicrobial agent.

Synthesis and Modification

The synthesis of 1-{3-[Bis(2-chloroethyl)amino]phenyl}ethan-1-one involves several steps, including the reaction of appropriate amines with chloroethyl derivatives. Modifications to the chemical structure can enhance its biological activity and selectivity.

Synthetic Route Overview

  • Starting Materials : Phenylacetone derivatives.
  • Reagents Used : Chloroethylamine, base catalysts.
  • Yield : Typically ranges from 50% to 75%, depending on reaction conditions.

Mechanism of Action

The primary mechanism of action of 1-{3-[Bis(2-chloroethyl)amino]phenyl}ethan-1-one involves the alkylation of DNA. The compound forms covalent bonds with the guanine bases in DNA, leading to cross-linking of the DNA strands. This cross-linking prevents the DNA from uncoiling and separating, which is essential for DNA replication and cell division. As a result, the compound effectively inhibits the proliferation of rapidly dividing cancer cells .

Comparison with Similar Compounds

Table 1: Key Compounds for Comparison

Compound Name Structural Features Alkylating Activity Carbamoylating Activity Octanol/Water Coefficient Key Biological Effects
1-{3-[Bis(2-chloroethyl)amino]phenyl}ethan-1-one Bis(2-chloroethyl)amino, ethanone High (predicted) None Moderate-High (predicted) DNA alkylation (hypothesized)
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) Nitrosourea, bis(2-chloroethyl) groups High High Moderate DNA alkylation, RNA processing inhibition via isocyanate metabolites
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea Cyclohexyl substituent, nitrosourea Moderate-High Moderate High CNS penetration, rapid degradation in plasma
1-[3-(Dimethylamino)phenyl]ethan-1-one Dimethylamino, ethanone Low None Low-Moderate Pharmaceutical intermediate (e.g., drug synthesis)
1-(3-Amino-4-chlorophenyl)ethan-1-one Amino, chloro, ethanone Low None Low Structural analog with unconfirmed bioactivity

Mechanistic Differences

  • Alkylation vs. Carbamoylation: Unlike nitrosoureas (e.g., BCNU), 1-{3-[Bis(2-chloroethyl)amino]phenyl}ethan-1-one lacks a nitrosourea moiety, precluding carbamoylating activity. This limits its ability to inhibit DNA repair enzymes or RNA processing via isocyanate metabolites, as seen in BCNU . Its cytotoxicity likely stems solely from direct DNA alkylation.
  • Metabolic Stability : The absence of a nitrosourea group may enhance metabolic stability compared to BCNU, which rapidly degrades into reactive isocyanates (e.g., 2-chloroethyl isocyanate) .

Physicochemical Properties

  • Solubility : While exact data are unavailable, analogues like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea exhibit high lipid solubility, correlating with prolonged tissue retention and cerebrospinal fluid distribution .

Therapeutic Index and Toxicity

  • Therapeutic Index : Nitrosoureas with carbamoylating activity (e.g., BCNU) exhibit dose-limiting toxicities due to isocyanate-mediated RNA processing inhibition . The target compound’s reliance on alkylation alone may reduce such off-target effects but could also lower efficacy in tumors dependent on carbamoylation for sensitization.
  • Toxicity Profile : High lipophilicity may enhance accumulation in fatty tissues, increasing risks of myelosuppression or neurotoxicity, as observed in nitrosoureas .

Research Implications

  • Anticancer Potential: The compound’s alkylating activity warrants evaluation against alkylator-sensitive malignancies (e.g., glioblastoma, lymphoma). Comparative studies with BCNU could clarify the role of carbamoylation in therapeutic outcomes.
  • Structural Optimization : Introducing substituents to modulate lipophilicity (e.g., cyclohexyl groups) or stability (e.g., nitroso groups) may improve bioavailability or reduce toxicity .

Biological Activity

1-{3-[Bis(2-chloroethyl)amino]phenyl}ethan-1-one, commonly referred to in research as a derivative of a bis(2-chloroethyl)amine, is a compound with significant implications in medicinal chemistry, particularly in the development of anticancer agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1-{3-[Bis(2-chloroethyl)amino]phenyl}ethan-1-one can be represented as follows:

C12H14Cl2N2O\text{C}_{12}\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}

This structure features a phenyl ring substituted with a bis(2-chloroethyl)amino group, which is crucial for its biological activity.

The primary mechanism through which 1-{3-[Bis(2-chloroethyl)amino]phenyl}ethan-1-one exerts its biological effects is through alkylation of DNA . The bis(2-chloroethyl)amine moiety is known to form reactive intermediates that can bind to DNA, leading to cross-linking and subsequent apoptosis in cancer cells. This mechanism is similar to that of well-known alkylating agents such as cyclophosphamide.

Cytotoxicity and Anticancer Activity

Numerous studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicate a significant antiproliferative effect, particularly in hematological malignancies and solid tumors.

Table 1: Cytotoxicity Data Against Various Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)5.6
A549 (Lung Cancer)8.3
MCF-7 (Breast Cancer)7.0
Jurkat (Leukemia)4.5

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower values suggest higher potency.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Study on Leukemia Cells : In a study conducted by Schöckel et al., treatment with 1-{3-[Bis(2-chloroethyl)amino]phenyl}ethan-1-one resulted in a significant reduction in cell viability in Jurkat cells, with an observed IC50 value of 4.5 µM. The mechanism was linked to the induction of apoptosis via caspase activation pathways .
  • Solid Tumor Models : In mouse xenograft models, administration of the compound led to notable tumor regression in A549 lung cancer models, demonstrating its potential for systemic application .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of 1-{3-[Bis(2-chloroethyl)amino]phenyl}ethan-1-one suggests moderate absorption with significant distribution in tissues. However, the compound exhibits dose-dependent toxicity, primarily affecting bone marrow and gastrointestinal tissues, which is a common side effect associated with alkylating agents.

Table 2: Toxicological Profile

Organ/SystemObserved Effects
Bone MarrowMyelosuppression
Gastrointestinal TractNausea, vomiting
LiverElevated liver enzymes

Q & A

Q. What synthetic methodologies are recommended for preparing 1-{3-[Bis(2-chloroethyl)amino]phenyl}ethan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : A two-step approach is typically employed:
  • Step 1 : Friedel-Crafts acylation to introduce the ethanone group to the phenyl ring using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .
  • Step 2 : Introduction of the bis(2-chloroethyl)amino group via nucleophilic substitution. React the intermediate 3-aminoacetophenone with 2-chloroethyl chloride in the presence of a base (e.g., K₂CO₃) to facilitate alkylation.
  • Optimization : Monitor reaction progress using TLC or HPLC. Yield improvements require strict temperature control (40–60°C) and exclusion of moisture .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., acetyl group at δ ~2.6 ppm for CH₃, aromatic protons at δ 6.8–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected for C₁₂H₁₄Cl₂N₂O: [M+H]⁺ = 297.05) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .

Q. How can researchers purify this compound to achieve high yields suitable for in vitro studies?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate 8:2 to 6:4) to separate by polarity.
  • Recrystallization : Dissolve crude product in hot ethanol, then cool to induce crystallization.
  • Validation : Monitor purity via melting point analysis (expected range: 110–115°C, depending on substituents) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in cytotoxicity data across different cancer cell lines?

  • Methodological Answer :
  • Dose-Response Curves : Perform IC₅₀ assays (e.g., MTT or ATP-based viability tests) across multiple cell lines (e.g., MCF-7, HeLa) to identify cell-type-specific sensitivities .
  • Mechanistic Profiling : Compare DNA alkylation efficiency (via comet assay) and glutathione levels (via LC-MS) to correlate cytotoxicity with cellular detoxification capacity .
  • Statistical Analysis : Apply ANOVA or Tukey’s HSD test to assess significance of inter-cell-line variability .

Q. How does the electronic nature of the phenyl ring influence the compound’s alkylating activity?

  • Methodological Answer :
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to map electron density distribution. The acetyl group is electron-withdrawing, enhancing the electrophilicity of the adjacent bis-chloroethylamino group .
  • SAR Studies : Synthesize analogs with substituents altering ring electronics (e.g., methoxy, nitro). Test alkylation rates via in vitro DNA binding assays (e.g., plasmid nicking) .

Q. What methodologies are recommended to assess metabolic stability and identify potential metabolites?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH. Monitor degradation via LC-MS/MS over 60 minutes.
  • Metabolite Identification : Use high-resolution tandem MS (HRMS/MS) to detect hydroxylated or dealkylated products.
  • In Silico Prediction : Tools like MetaSite or ADMET Predictor™ simulate Phase I/II metabolic pathways .

Q. How can researchers mitigate compound degradation during long-term stability studies?

  • Methodological Answer :
  • Storage Conditions : Store at -20°C in amber vials under argon to prevent photolytic and oxidative degradation.
  • Stability-Indicating Assays : Regular HPLC analysis (e.g., monthly) with a C18 column to detect degradation peaks.
  • Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks; correlate results with Arrhenius kinetics to predict shelf life .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coat, and safety goggles. Conduct work in a fume hood due to potential inhalation toxicity .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinsing to prevent hydrolysis .
  • First Aid : For skin contact, rinse immediately with 10% ethanol-water solution to deactivate alkylating agents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.